molecular formula C8H10F3N3 B13074604 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13074604
M. Wt: 205.18 g/mol
InChI Key: SJMNUMNAEJSRIU-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 5. This compound belongs to a class of molecules known for their diverse biological activities, including antibacterial, antiviral, and kinase inhibitory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical functional moiety in medicinal chemistry .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

5-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7-12-2-3-14(5)7/h2-3,5-6H,4H2,1H3,(H,12,13)

InChI Key

SJMNUMNAEJSRIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=NC=CN12)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrimidine derivatives substituted with amino groups at appropriate positions.
  • α-Haloketones or trifluoromethylated aldehydes as electrophilic partners.
  • Reagents for introducing the trifluoromethyl group often include trifluoromethylated building blocks or trifluoromethylation reagents.

Representative Synthetic Route

A representative synthetic route involves the following steps:

  • Formation of the imidazo ring by condensation of a 2-aminopyrimidine derivative with a trifluoromethyl-substituted α-haloketone or aldehyde under acidic or Lewis acid catalysis. This step forms the fused bicyclic imidazo[1,2-a]pyrimidine core.

  • Introduction of the methyl substituent at position 5 can be achieved via methylation of an intermediate or by using a methyl-substituted starting pyrimidine.

  • Cyclization and ring closure are promoted by Lewis acids such as Bi(OTf)3 in combination with para-toluenesulfonic acid, which facilitate carbocation formation and intramolecular attack, leading to high yields of the target compound.

Reaction Conditions and Optimization

  • Typical solvents: 1,2-dichloroethane (DCE) or acetonitrile.
  • Temperature: ranges from 85 °C to 150 °C depending on substrate and catalyst loading.
  • Catalyst loading: 5 mol % Bi(OTf)3 combined with 5-7 equivalents of para-toluenesulfonic acid hydrate.
  • Reaction time: overnight (12-18 hours) to ensure complete conversion.
  • Work-up involves quenching with sodium bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification via silica gel chromatography.

Yields and Purity

  • Yields for analogous imidazo[1,2-a]pyrimidine derivatives under optimized conditions range from moderate to excellent (38% to 95%), depending on the substrate and reaction parameters.
  • Purity is typically confirmed by NMR, IR, and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Condition/Value Notes
Starting materials 2-aminopyrimidine derivatives, α-haloketones Trifluoromethylated electrophiles preferred
Catalyst Bi(OTf)3 (5 mol %) + para-toluenesulfonic acid (5-7 equiv) Lewis acid catalysis promotes cyclization
Solvent 1,2-Dichloroethane (DCE), Acetonitrile Non-protic, stable under reaction conditions
Temperature 85–150 °C Higher temp improves yield but may cause decomposition
Reaction time Overnight (12–18 hours) Ensures complete conversion
Work-up Quench with NaHCO3, extract with EtOAc Standard organic extraction and purification
Yield range 38% to 95% Dependent on substrate and conditions

Research Findings and Considerations

  • The use of Bi(OTf)3 as a Lewis acid catalyst is key for efficient cyclization and functional group tolerance, including substrates with sensitive groups like hydroxyl or halogens.
  • The trifluoromethyl group significantly influences electronic properties, enhancing the compound's stability and potentially its biological activity.
  • Optimization of acid equivalents and temperature is critical to maximize yield and minimize side products such as alcohol addition or hydrolysis byproducts.
  • Alternative synthetic routes may involve direct trifluoromethylation of preformed imidazo[1,2-a]pyrimidine cores, but these are less commonly reported and often less efficient.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused bicyclic structure that combines an imidazole and a pyrimidine ring. The presence of both a methyl group and a trifluoromethyl group enhances its chemical reactivity and biological activity. The trifluoromethyl group is particularly significant due to its influence on the electronic properties and lipophilicity of the molecule, which can affect interactions with biological targets .

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit a range of biological activities. Notable applications include:

  • Anticancer Activity : Several studies have demonstrated that compounds similar to 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine possess anticancer properties. For instance, synthesized derivatives have shown efficacy against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antifungal Properties : The compound has been evaluated for its antifungal activities against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. In vitro assays revealed promising inhibition rates comparable to established antifungal agents .
  • Insecticidal Activity : Some derivatives have also shown moderate insecticidal effects against agricultural pests like Mythimna separata and Spodoptera frugiperda, indicating potential applications in pest management .

Material Science Applications

Beyond biological applications, this compound also shows promise in material science due to its unique electronic properties. The trifluoromethyl group enhances the stability and solubility of the compound in various solvents, making it suitable for incorporation into advanced materials such as organic photovoltaics or sensors.

Case Study 1: Anticancer Activity

A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer properties. Among them, specific derivatives exhibited significant antiproliferative effects on multiple cancer cell lines while maintaining low toxicity towards normal cells. This highlights the therapeutic potential of these compounds in cancer treatment.

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal activity, several derivatives were tested against B. cinerea. Compounds showed inhibition rates exceeding 90%, suggesting their potential as effective antifungal agents in agriculture.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with structurally related imidazo-pyrimidine derivatives, focusing on substituents, physicochemical properties, synthetic routes, and biological activities.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference(s)
This compound -CH₃ (C5), -CF₃ (C7) C₈H₁₀F₃N₃ 205.18 Enhanced metabolic stability due to CF₃; methyl group improves solubility.
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -CH₃ (C2), -CF₃ (C7) C₈H₁₀F₃N₃ 205.18 Methyl at C2 may reduce steric hindrance; similar lipophilicity.
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -(1-Methylcyclopropyl) (C5) C₁₀H₁₅N₃ 177.25 Bulky substituent at C5 may hinder receptor binding; lower molecular weight.
7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -(1-Methylcyclopropyl) (C7) C₁₀H₁₅N₃ 177.25 Cyclopropyl group at C7 improves ring rigidity; potential for CNS activity.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride -Ph (C2), HCl salt C₁₂H₁₄ClN₃ 239.71 Aromatic substituent enhances π-π interactions; hydrochloride improves solubility.
Ethyl (5R)-5-(4-cyanophenyl)-7-methyl-8-[3-(trifluoromethyl)phenyl]-... Complex substituents (C5, C7, C8) C₂₄H₂₀F₃N₄O₂ 477.44 Extended substituents confer multitarget activity; higher molecular weight.

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The trifluoromethyl group at C7 (as in the target compound) is associated with improved metabolic stability and membrane permeability compared to non-fluorinated analogs . Methyl vs.

Synthetic Accessibility The target compound is synthesized via condensation of 3-aminoimidazoles with trifluoromethyl-containing ketones, followed by cyclization . In contrast, phenyl-substituted analogs (e.g., ) require palladium-catalyzed cross-coupling, increasing synthetic complexity and cost .

Biological Potentials Trifluoromethylated imidazo-pyrimidines (e.g., target compound) exhibit superior antibacterial activity against Mycobacterium tuberculosis compared to non-fluorinated derivatives . Compounds with extended aromatic systems (e.g., ) show broader kinase inhibition but suffer from reduced bioavailability due to higher molecular weights .

Physicochemical Properties

  • The target compound’s logP (estimated ~2.1) balances lipophilicity and solubility, whereas cyclopropyl analogs (logP ~1.8) may exhibit faster renal clearance .
  • Hydrochloride salts (e.g., ) improve aqueous solubility but require additional purification steps .

Biological Activity

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by its unique trifluoromethyl group and imidazo-pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection.

  • Molecular Formula : C8_8H10_{10}F3_3N3_3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 1695807-92-1

The biological activity of this compound is primarily attributed to its ability to inhibit endoplasmic reticulum stress and apoptosis pathways. It interacts with key molecular targets such as ATF4 and NF-kB proteins, leading to a reduction in inflammatory cytokines and stress markers .

Anticancer Activity

Recent studies have demonstrated the compound's significant antiproliferative effects against various human cancer cell lines. The following table summarizes the IC50_{50} values for this compound against selected cancer cell lines:

Cell Line IC50_{50} (µg/mL) Reference
SGC-7901 (Gastric)0.51 ± 0.13
A549 (Lung)0.61 ± 0.19
HepG2 (Liver)1.07 ± 0.22

These results indicate that the compound exhibits strong growth inhibition across multiple cancer types.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise as a neuroprotective agent. It has been linked to the inhibition of neuroinflammatory pathways, which could be beneficial in the treatment of neurodegenerative diseases .

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of imidazo-pyrimidines including our compound on human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2). The results indicated that compounds similar to this compound exhibited significant growth inhibition rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Study : Another research focused on the mechanism of action revealed that the compound effectively reduces endoplasmic reticulum stress markers in cellular models exposed to inflammatory stimuli. This suggests a dual role in both reducing inflammation and promoting cell survival under stress conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the imidazo-pyrimidine framework can enhance biological activity. For instance, variations in substituents on the aromatic rings significantly influence the potency against cancer cell lines .

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